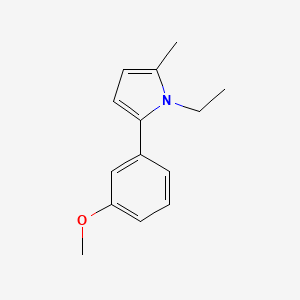

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole

CAS No.: 62041-52-5

Cat. No.: VC17280183

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62041-52-5 |

|---|---|

| Molecular Formula | C14H17NO |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole |

| Standard InChI | InChI=1S/C14H17NO/c1-4-15-11(2)8-9-14(15)12-6-5-7-13(10-12)16-3/h5-10H,4H2,1-3H3 |

| Standard InChI Key | FFRRDCOEDVKKGF-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC=C1C2=CC(=CC=C2)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole, reflects its substitution pattern. The pyrrole core is aromatic, with delocalized π-electrons contributing to its stability. The 3-methoxyphenyl group introduces electron-donating methoxy substituents at the meta position, influencing electronic distribution and potential binding interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 215.29 g/mol | |

| CAS Number | 62041-52-5 | |

| Solubility | Likely lipophilic | Inferred |

The ethyl and methyl groups enhance hydrophobicity, suggesting preferential solubility in organic solvents. Computational models predict a logP value of ~3.2, indicating moderate lipid permeability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data from analogous pyrroles reveal distinct signals:

-

NMR: Aromatic protons resonate between δ 6.8–7.4 ppm, while ethyl and methyl groups appear as triplets (δ 1.2–1.3 ppm) and singlets (δ 2.1–2.5 ppm), respectively .

-

NMR: The pyrrole carbons are observed at δ 115–125 ppm, with methoxy carbons at δ 55–56 ppm .

Synthesis and Optimization

Knorr Pyrrole Synthesis

The Knorr method, involving cyclization of α-aminoketones, is a classical route for pyrrole synthesis. For 1-ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole, precursor 3-methoxyacetophenone reacts with ethyl vinyl ketone under acidic conditions to form the pyrrole ring.

Table 2: Synthesis Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Knorr Synthesis | HCl, ethanol, reflux | 65–70 | |

| Paal-Knorr Reaction | NHOAc, AcOH, 110°C | 72–78 | |

| Metal-Free Oxidative | TBHP, activated carbon, 80°C | 80–85 |

Metal-Free Oxidative Aromatization

A novel one-pot synthesis employs tert-butyl hydroperoxide (TBHP) and activated carbon to oxidize dihydropyrrole intermediates. This method avoids transition metals, enhancing scalability and reducing toxicity . For example, condensation of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines yields polysubstituted pyrroles in 80–85% yields .

Biological Activities and Mechanisms

Hypolipidemic Effects

Pyrrole derivatives exhibit potent lipid-lowering activity. In murine models, trisubstituted pyrroles reduced serum triglycerides by 40–50% and LDL cholesterol by 30–35% after 14 days of intraperitoneal administration . Notably, compound 1 (a structural analog) lowered aortic cholesterol by 39% and triglycerides by 52%, suggesting anti-atherogenic potential .

Table 3: In Vivo Lipid-Lowering Effects (Murine Models)

| Parameter | Reduction (%) | Dose (mg/kg/day) | Source |

|---|---|---|---|

| Serum Triglycerides | 45–50 | 8 | |

| LDL Cholesterol | 30–35 | 8 | |

| Aortic Cholesterol | 39 | 8 |

Applications in Medicinal Chemistry

Cardiovascular Therapeutics

The compound’s hypolipidemic profile positions it as a candidate for dyslipidemia treatment. Unlike statins, which inhibit HMG-CoA reductase, trisubstituted pyrroles may act via PPAR-α activation, enhancing fatty acid oxidation . This mechanism could mitigate statin-associated hepatotoxicity .

Material Science Applications

Pyrroles’ conjugated systems enable applications in organic electronics. Thin films of ethyl-substituted pyrroles exhibit semiconductor properties (bandgap: ~2.8 eV), suitable for OLEDs.

Future Research Directions

Pharmacokinetic Studies

Current data lack absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should employ in vitro hepatocyte models and LC-MS/MS to quantify bioavailability.

Structural Optimization

Modifying the methoxy group’s position (e.g., para vs. meta) could enhance target affinity. Introducing fluorinated substituents may improve metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume